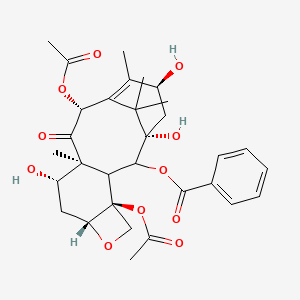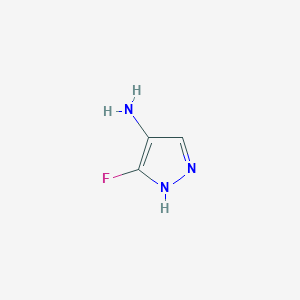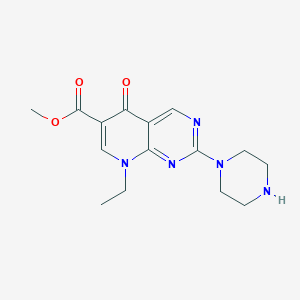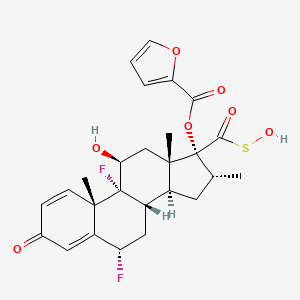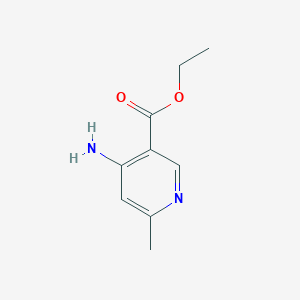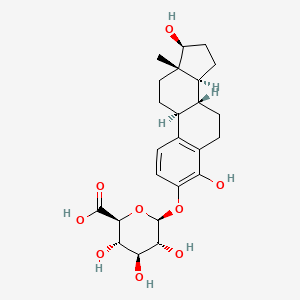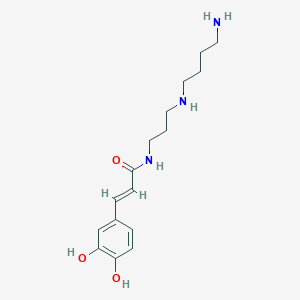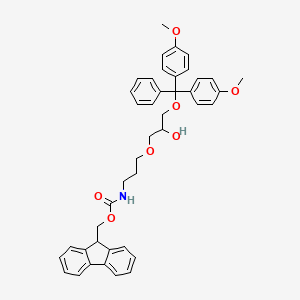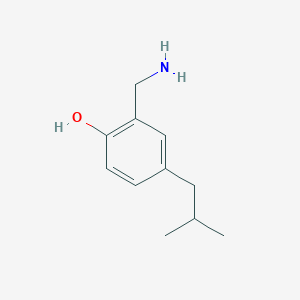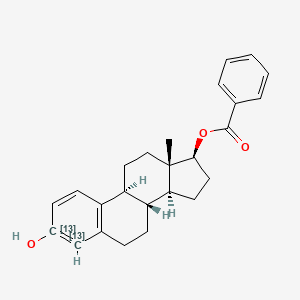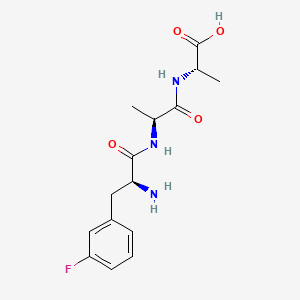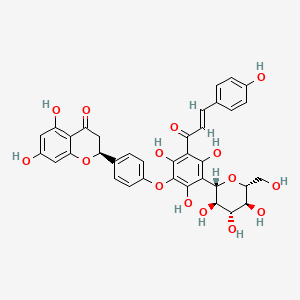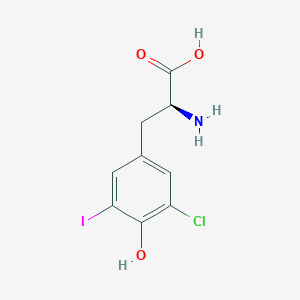
3-Chloro-5-iodo-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-iodo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It is characterized by the presence of chlorine and iodine atoms at the 3 and 5 positions of the aromatic ring, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-L-tyrosine typically involves halogenation reactions. One common method is the microwave-assisted acid-catalyzed isotope exchange between 3-chloro-L-tyrosine and iodine . This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where L-tyrosine is treated with chlorine and iodine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the halogenated tyrosine back to L-tyrosine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and partially reduced intermediates.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-iodo-L-tyrosine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-iodo-L-tyrosine involves its interaction with specific enzymes and molecular targets. For example, it inhibits tyrosine hydroxylase, an enzyme responsible for converting L-tyrosine to L-DOPA, a precursor of dopamine . This inhibition occurs through the binding of the halogenated tyrosine to the active site of the enzyme, preventing the normal substrate from accessing the catalytic site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-L-tyrosine: Another halogenated derivative with iodine at the 3 position.
3-Chloro-L-tyrosine: Contains chlorine at the 3 position without iodine.
3,5-Diiodo-L-tyrosine: Contains iodine at both the 3 and 5 positions.
Uniqueness
3-Chloro-5-iodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C9H9ClINO3 |
|---|---|
Molekulargewicht |
341.53 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-chloro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
LKSVRKXLDBWDBM-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Cl)O)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
